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Compound of Interest

Compound Name:
5-Bromo-3-iodo-2-isopropoxy-

pyridine

Cat. No.: B1285551 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the

compound 5-Bromo-3-iodo-2-isopropoxy-pyridine. Due to the limited availability of published

experimental data for this specific molecule, this guide presents predicted spectroscopic

characteristics based on the analysis of structurally similar substituted pyridines. The

information herein serves as a valuable resource for the identification, characterization, and

quality control of 5-Bromo-3-iodo-2-isopropoxy-pyridine in research and development

settings.

Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from Nuclear Magnetic

Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for 5-Bromo-3-
iodo-2-isopropoxy-pyridine. These predictions are derived from established principles of

spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz,
CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Number of
Protons

Assignment

~8.1 d ~2.5 1H H-6

~7.9 d ~2.5 1H H-4

~5.4 sept ~6.0 1H -CH(CH₃)₂

~1.4 d ~6.0 6H -CH(CH₃)₂

Table 2: Predicted ¹³C NMR Spectroscopic Data (125
MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~160 C-2

~150 C-6

~145 C-4

~115 C-5

~90 C-3

~72 -CH(CH₃)₂

~22 -CH(CH₃)₂

Table 3: Predicted IR Absorption Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Weak C-H aromatic stretching

~2980-2940 Medium
C-H aliphatic stretching

(isopropyl)

~1550, ~1450 Medium
C=C and C=N aromatic ring

stretching

~1250 Strong
C-O-C asymmetric stretching

(alkoxy)

~1100 Medium C-N stretching

~1050 Medium C-Br stretching

~880 Strong
C-H out-of-plane bending

(isolated H)

~600 Medium C-I stretching

Table 4: Predicted Mass Spectrometry Data (Electron
Ionization - EI)

m/z Value Relative Intensity (%) Assignment

~341, 343 High
[M]⁺˙ (Molecular ion with Br

isotopes)

~299, 301 Medium [M - C₃H₆]⁺˙ (Loss of propene)

~214 Medium [M - I]⁺

~185, 187 Medium [M - I - C₂H₅]⁺

~43 High [C₃H₇]⁺ (Isopropyl cation)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.

Specific parameters may need to be optimized based on the instrumentation and sample
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characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-3-iodo-2-isopropoxy-
pyridine in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard.

Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: -2 to 12 ppm.

Acquisition Time: 3-4 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 16.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: 0 to 200 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decays (FIDs). Calibrate the chemical shifts relative to the TMS

signal (0.00 ppm for ¹H and ¹³C).
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Infrared (IR) Spectroscopy
Sample Preparation: Prepare a thin film of the neat compound on a potassium bromide (KBr)

or sodium chloride (NaCl) salt plate. Alternatively, for a solid sample, prepare a KBr pellet by

grinding a small amount of the sample with dry KBr powder and pressing it into a transparent

disk.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Processing: Perform a background subtraction using a spectrum of the empty sample

holder (or pure KBr pellet).

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent

(e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS)

or liquid chromatograph (LC-MS) system.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Acquisition:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-500.

Scan Speed: 1000 amu/s.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the compound. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in
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approximately a 1:1 ratio) should be clearly visible for bromine-containing fragments.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 5-Bromo-3-iodo-2-isopropoxy-pyridine.
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Caption: Workflow for the spectroscopic analysis of the target compound.

To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromo-3-iodo-2-isopropoxy-
pyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1285551#spectroscopic-data-nmr-ir-ms-of-5-bromo-
3-iodo-2-isopropoxy-pyridine]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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